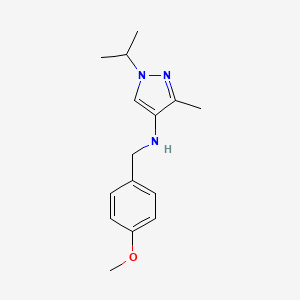![molecular formula C8H8ClNO2 B11743536 N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11743536.png)
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C8H8ClNO2. It is also known as 3-chloro-4-methoxybenzaldehyde oxime. This compound is characterized by the presence of a chloro and methoxy group attached to a benzene ring, along with a hydroxylamine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
3-chloro-4-methoxybenzaldehyde+hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor sites.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzaldehyde: The parent compound without the hydroxylamine group.
4-methoxybenzaldehyde oxime: Similar structure but without the chloro group.
3-chloro-4-methoxyphenylamine: Similar structure but with an amine group instead of the hydroxylamine group.
Uniqueness
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both chloro and methoxy groups on the benzene ring, along with the hydroxylamine functional group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3 |
InChI Key |
HVLSMUKUKRFWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11743453.png)
![3-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743460.png)


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743492.png)
![(2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B11743495.png)
![2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B11743496.png)




![heptyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743518.png)
![(1S)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11743524.png)
![N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743543.png)
